molecular formula C12H13NO2 B420265 ethyl 1-methyl-1H-indole-2-carboxylate CAS No. 56559-60-5

ethyl 1-methyl-1H-indole-2-carboxylate

Cat. No. B420265
CAS RN: 56559-60-5
M. Wt: 203.24g/mol
InChI Key: FRLLPWADCHCBBY-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H13NO2 . It is a light yellow solid and is a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives, including ethyl 1-methyl-1H-indole-2-carboxylate, has been a subject of interest in recent years . The reaction of certain compounds in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate in a good yield (88%). Finally, the methylation reaction of the compound using MeI afforded the final product in a high yield (97%) .


Molecular Structure Analysis

The InChI code for ethyl 1-methyl-1H-indole-2-carboxylate is 1S/C12H13NO2/c1-3-15-12(14)11-8-9-6-4-5-7-10(9)13(11)2/h4-8H,3H2,1-2H3 . This indicates the specific arrangement of atoms and bonds in the molecule.


Chemical Reactions Analysis

Ethyl 1-methyl-1H-indole-2-carboxylate can be used as a reactant in various chemical reactions. For instance, it has been used for the preparation of pyridazinoindole derivatives that have antimicrobial activities .


Physical And Chemical Properties Analysis

Ethyl 1-methyl-1H-indole-2-carboxylate is a light yellow solid . It has a molecular weight of 203.24 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Deaza-Analogues of Marine Alkaloids : A study demonstrated the synthesis of derivatives of ethyl 1-methyl-1H-indole-2-carboxylate, which are analogues of the bis-indole alkaloid topsentin, showing moderate activity against certain cancer cell lines (Carbone et al., 2013).

  • Friedel-Crafts Acylation Studies : Research on the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate revealed insights into the regioselectivity of acylation in indole compounds (Tani et al., 1990).

  • Thermodynamic Properties : A study focused on the thermodynamic properties of ethyl 1H-indole-2-carboxylate, providing valuable data on enthalpies of formation and sublimation (Carvalho et al., 2016).

  • Synthesis of 4H-furo[3,2-b]indole Derivatives : This research explored the preparation of methyl or ethyl 4H-furo[3,2-b]indole-2-carboxylates, contributing to the synthesis of complex indole derivatives (Tanaka et al., 1979).

  • Potential in Antiarrhythmic Agents : Ethyl 1H-indole-2-carboxylate was used in the synthesis of new compounds with potential as antiarrhythmic agents (Javed & Shattat, 2005).

  • Photochemical Synthesis of Homoindoles : A study showed the use of ethyl 1H-indole-2-carboxylate in the photochemical synthesis of homoindole derivatives, which are important intermediates in indole chemistry (Ikeda et al., 1974).

  • Alkylation Studies with Indole Derivatives : Research revealed the behavior of ethyl 1-methyl 2-ethoxy 3-indole carboxylate as an alkylating agent, demonstrating its reactivity with nucleophiles (Deberly et al., 1975).

  • Formation of Stable Solvent-trapped Carbonyl Oxides : This study explored the ozonolysis of ethyl indole-2-carboxylate, resulting in the formation of stable solvent-trapped carbonyl oxides, a novel finding in the ozonolysis of indole derivatives (Lee et al., 1996).

Future Directions

The future directions of research on ethyl 1-methyl-1H-indole-2-carboxylate could involve its use in the synthesis of new compounds and exploration of its potential biological activities .

properties

IUPAC Name

ethyl 1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8-9-6-4-5-7-10(9)13(11)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLLPWADCHCBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205113
Record name Indole-3-carboxylic acid, 1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-methyl-1H-indole-2-carboxylate

CAS RN

56559-60-5, 18450-24-3
Record name Indole-3-carboxylic acid, 1-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056559605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18450-24-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole-3-carboxylic acid, 1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

NaH (60% dispersion in mineral oil, 8.02 g, 200.49 mmole) was washed with hexanes, then was suspended in dry DMF (530 mL). Solid ethyl indole-2-carboxylate (25.29 g, 133.66 mmole) was added portionwise over 5-10 min, allowing gas evolution to subside between additions. When the addition was complete, the yellow mixture was stirred for 15 min, then methyl iodide (42 mL, 668.3 mmole) was added all at once. The reaction was exothermic, and the internal temperature rose to 40-45° C. After 1 hr, the reaction was quenched with 10% NH4Cl (100 mL) and concentrated on the rotavap (high vacuum). The residue was partitioned between Et2O(500 mL) and H2O (100 mL), and the layers were separated. The Et2O layer was washed with H2O (100 mL), dried (MgSO4), and concentrated to leave the title compound (27.10 g, quantitative) as a light yellow solid. This was used without further purification: TLC (10% EtOAc/hexanes) Rf=0.39.
Name
Quantity
8.02 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25.29 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Name
Quantity
530 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Iodomethane (4.98 mL, 80 mmol) was added dropwise to a mixture containing ethyl indole-2-carboxylate (1.89 g, 10 mmol) and sodium hydride (1.2 g, 60% dispersion, prewashed by hexane) in anhydrous THF (60 mL) in a flame dried flask under argon at 0° C. After 4 h at RT the reaction was concentrated on the rotavap. The residue was taken into EtOAc and washed sequentially with H2O and saturated NaCl. Drying (MgSO4) and concentration gave the title compound (1.01 g, 50%) as a pale yellow solid.
Quantity
4.98 mL
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
Y MURAKAMI, Y YOKOYAMA, C AOKI… - Chemical and …, 1991 - jstage.jst.go.jp
… The synthesis was carried out in the same way as that of crenatine (la), starting from ethyl 1-methyl-1H—indole-2-carboxylate (1211), as shown in Chart 3 (b-series). The sequence of …
Number of citations: 17 www.jstage.jst.go.jp
I Avan, A GÜVEN, K GÜVEN - Turkish Journal of Chemistry, 2013 - journals.tubitak.gov.tr
… The crude product was recrystallized from EtOH and dried under high vacuum to afford ethyl 1-methyl-1H-indole-2-carboxylate 38b (9.23 g, 91%) as pale yellowish microcrystals. Yield …
Number of citations: 19 journals.tubitak.gov.tr
S BAYTAŞ, E Kapcak, T ÇOBAN… - Turkish Journal of …, 2012 - journals.tubitak.gov.tr
… Ethyl 1-methyl-1H-indole-2-carboxylate 1 was synthesized according to the literature.Ester 1 was converted to the corresponding acid hydrazides 2 by refluxing with hydrazine hydrate (…
Number of citations: 12 journals.tubitak.gov.tr
AK Dhar, R Mahesh, A Jindal, S Bhatt - Archiv der Pharmazie, 2015 - Wiley Online Library
Abstract Series of piperazine analogs of naphthyridine‐3‐carboxamides and indole‐2‐carboxamides were designed using a ligand‐based approach with consideration of the …
Number of citations: 12 onlinelibrary.wiley.com
JA Sindac, SJ Barraza, CJ Dobry, J Xiang… - Journal of medicinal …, 2013 - ACS Publications
… The crude product ethyl 1-methyl-1H-indole-2-carboxylate was taken directly into the next step… Ethyl 1-methyl-1H-indole-2-carboxylate (1.0 g, 4.92 mmol) and lithium hydroxide (1.178 g, …
Number of citations: 30 pubs.acs.org
N Gokhale, U Dalimba, M Kumsi - Journal of Saudi Chemical Society, 2017 - Elsevier
The paper describes the facile synthesis of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing substituted 2-amino pyrimidine moiety at position-3 of the indole …
Number of citations: 21 www.sciencedirect.com
S Samala - 2013 - search.proquest.com
… 3-ethyl-1-methyl-1H-indole-2-carboxylate V (355 mg, 1.34 mmol) in 10 mL of THF was added the solution of lithium hydroxide (178 mg, 7.3 mmol) in 3 mL of water. The reaction mixture …
Number of citations: 0 search.proquest.com
N Panathur, U Dalimba, PV Koushik, M Alvala… - European Journal of …, 2013 - Elsevier
… The ethyl 1-methyl-1H-indole-2-carboxylate intermediate (5) was suspended in ethanol, to which excess (about 2 equivalents) hydrazine hydrate was added portion wise. The reaction …
Number of citations: 39 www.sciencedirect.com
JA Sindac - 2014 - deepblue.lib.umich.edu
Arborviruses such as western equine encephalitis virus (WEEV) are capable of causing a wide range of diseases in humans. The CDC and NIAID consider WEEV as a potential …
Number of citations: 0 deepblue.lib.umich.edu
RK Verma, P Ghosh, V Kumar, LK Wadhwa - Journal of Chemical …, 2013 - Springer
… 2.2b Ethyl 1-methyl-1H-indole-2-carboxylate (compound 2 , scheme 2 ): To a stirred solution of sodium hydride (1.100 g, 27.5 mmol, 60% w/w) in dry DMF (100 ml) was added ethyl …
Number of citations: 6 link.springer.com

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